Benzyl-alpha,alpha-d2 chloride

Description

Significance of Site-Specific Isotopic Labeling in Mechanistic Elucidation

Isotopic labeling is a technique used to track the journey of an isotope through a reaction or metabolic pathway. wikipedia.org By strategically replacing a hydrogen atom with a deuterium (B1214612) atom at a specific position in a molecule, a technique known as site-specific isotopic labeling, chemists can gain profound insights into reaction mechanisms. wikipedia.orgsimsonpharma.com This is primarily due to the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org The C-D bond is stronger than the C-H bond, leading to a slower reaction rate if this bond is broken in the rate-determining step. wikipedia.org This observable change in reaction speed provides crucial evidence for the involvement of that specific C-H bond in the reaction mechanism. symeres.comresearchgate.net

Overview of Benzyl-alpha,alpha-d2 Chloride as a Foundational Research Tool

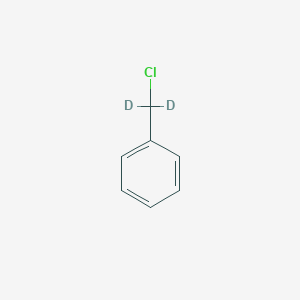

This compound, with the chemical formula C₆H₅CD₂Cl, is a deuterated analog of benzyl (B1604629) chloride where the two hydrogen atoms on the benzylic carbon have been replaced with deuterium. sigmaaldrich.com This specific labeling at the alpha-position makes it an exceptionally valuable probe for studying a wide array of reactions involving the benzylic position. acs.org Its use allows researchers to investigate reaction mechanisms, determine kinetic isotope effects, and understand the stereochemical course of reactions with a high degree of precision. acs.org

Historical Context of Deuterated Analogs in Organic Chemistry Studies

The use of deuterated compounds in organic chemistry has a rich history, dating back to the discovery of deuterium by Harold Urey in 1931. wikipedia.org Early applications focused on understanding fundamental reaction mechanisms, such as elimination and substitution reactions. Over the decades, the sophistication of isotopic labeling experiments has grown, and deuterated analogs are now routinely employed in diverse fields, including medicinal chemistry to enhance metabolic stability of drugs and in materials science to improve the properties of organic materials. wikipedia.orgresearchgate.netacs.org The development and study of deuterated compounds like this compound have been instrumental in this progress.

Scope and Objectives of the Academic Research Review

This review aims to provide a comprehensive overview of the chemical compound this compound, focusing on its synthesis, spectroscopic properties, and its critical role in mechanistic and kinetic studies. The objective is to highlight the significance of this specific deuterated compound in advancing our understanding of organic reaction mechanisms through detailed research findings.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[chloro(dideuterio)methyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXMKQUNVWSEMD-NCYHJHSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Alpha,alpha D2 Chloride and Analogous Deuterated Benzyl Derivatives

Strategies for Deuterium (B1214612) Incorporation at the Alpha-Position

The selective introduction of deuterium at the benzylic position of a benzyl (B1604629) group is a key transformation in the synthesis of isotopically labeled compounds. Various strategies have been developed to achieve this, broadly categorized into direct deuteration and precursor-based routes.

Direct Deuteration Approaches

Direct deuteration methods involve the exchange of benzylic protons with deuterium atoms on a suitable substrate. These hydrogen-deuterium (H-D) exchange reactions can be facilitated by catalysts under specific conditions.

One notable method involves a palladium-on-carbon (Pd/C) catalyzed H-D exchange reaction. This approach utilizes deuterium oxide (D₂O) as the deuterium source and can be performed in the presence of a small amount of hydrogen gas. nih.gov A significant advantage of this heterogeneous catalysis is the ease of catalyst recovery and reuse. nih.gov For substrates containing sensitive functional groups, such as an O-benzyl protective group, a modified catalyst system using a Pd/C-ethylenediamine complex [Pd/C(en)] can be employed to achieve efficient deuterium incorporation at the benzylic site without causing hydrogenolysis. nih.gov

Base-catalyzed H-D exchange is another effective strategy, particularly for activated systems like alkylnitroaromatics. nih.gov The acidity of the benzylic protons in these compounds allows for regioselective deuterium exchange using D₂O in the presence of an amine base. nih.gov The choice of base and reaction temperature depends on the substrate's reactivity. For instance, 2,4-dinitrotoluene (B133949) can be deuterated at room temperature with triethylamine, while less activated mononitro aromatics may require a stronger base like 1,5-diazobicyclo[4.3.0]non-5-ene (DBN) and elevated temperatures. nih.gov

Recent advancements have also explored photocatalytic methods for highly regioselective deuteration. For example, a thioxanthone or anthraquinone (B42736) organic photocatalyst can facilitate H/D exchange at alpha-thio C(sp3)-H bonds using D₂O under irradiation, without affecting benzylic positions. chemrxiv.org This highlights the potential for developing highly specific direct deuteration methods.

Precursor-Based Deuteration Routes

An alternative and often more controlled approach to synthesizing Benzyl-alpha,alpha-d2 chloride involves the preparation of a deuterated precursor which is then converted to the final product.

Conversion from Benzyl-alpha,alpha-d2 Bromide

A straightforward method for synthesizing this compound is through the conversion of its corresponding bromide analog, Benzyl-alpha,alpha-d2 bromide. While the direct synthesis of the chloride is the primary focus, the interconversion of benzyl halides is a fundamental organic transformation. This can typically be achieved through a Finkelstein-type reaction, where the bromide is displaced by a chloride ion. This precursor-based approach allows for the synthesis and purification of the deuterated bromide before its conversion, potentially offering better control over the final product's purity.

Synthesis via Deuterated Benzyl Alcohols

A widely used and versatile strategy involves the synthesis of α,α-dideuterio benzyl alcohols as key intermediates. thieme-connect.comthieme-connect.com These deuterated alcohols can then be converted to this compound using standard chlorinating agents. Several methods have been developed for the synthesis of these deuterated benzyl alcohols.

One effective method is the reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) and D₂O. thieme-connect.comthieme-connect.com This single-electron transfer process offers high functional group tolerance and excellent deuterium incorporation levels, typically exceeding 95% D₂. thieme-connect.comthieme-connect.com The reaction proceeds through a benzylic-type ketyl radical, which is then selectively deuterated. thieme-connect.com

Another approach involves the metal-free coupling of diazoalkanes, derived from p-toluenesulfonylhydrazones, with D₂O. organic-chemistry.org This method can be performed under reflux or microwave conditions, with microwave irradiation often leading to higher yields and shorter reaction times. organic-chemistry.org It provides a greener alternative to traditional reduction methods that use metal hydrides. organic-chemistry.org

The reductive deuteration of acyl chlorides using SmI₂ and D₂O also yields α,α-dideuterio alcohols with high efficiency and excellent deuterium incorporation. mdpi.com This method is notable for its remarkable functional group tolerance. mdpi.com

Once the deuterated benzyl alcohol is obtained, its conversion to this compound can be achieved using various reagents. A common method involves the use of hexachloroacetone (B130050) and a polymer-supported triphenylphosphine. nih.gov This approach is particularly useful for preparing chirally deuterated benzyl chlorides from the corresponding chiral alcohols. nih.gov

Stereoselective Deuterium Labeling Methods

For applications requiring stereochemically defined deuterium labeling, enzymatic and chemoenzymatic methods are often employed. These methods can provide high levels of enantiomeric and isotopic purity.

A one-pot synthesis of chirally deuterated benzyl alcohol has been developed by coupling formate (B1220265) dehydrogenase to alcohol dehydrogenase with a catalytic amount of a nicotinamide (B372718) cofactor. nih.gov This chemoenzymatic approach allows for the stereospecific introduction of deuterium.

Furthermore, the synthesis of protected (2S, 3S)-[3-²H, ¹⁵N]-tyrosine has been achieved, where a key step involves the alkylation with R-(-)-4-triisopropylsilyloxybenzyl-α-d chloride. nih.gov The chiral benzyl chloride was prepared from the corresponding chirally deuterated benzyl alcohol. nih.gov These examples demonstrate the power of stereoselective methods in preparing complex isotopically labeled molecules.

Control over Deuterium Isotopic Purity and Regioselectivity

Achieving high isotopic purity and precise regioselectivity is paramount in the synthesis of deuterated compounds. The choice of synthetic methodology plays a crucial role in determining these outcomes.

Isotopic Purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. In the context of this compound, high isotopic purity means a high percentage of molecules have two deuterium atoms at the alpha-position. Methods like the reductive deuteration of aromatic esters or acyl chlorides with SmI₂ and D₂O consistently report high deuterium incorporation, often greater than 95%. thieme-connect.comthieme-connect.commdpi.com The isotopic purity is typically determined by mass spectrometry and NMR spectroscopy. mdpi.com

Regioselectivity is the control over the position of deuterium incorporation. Direct deuteration methods must be carefully controlled to avoid deuteration at other positions, such as the aromatic ring. For example, palladium-catalyzed H-D exchange can be highly regioselective for the benzylic position under optimized conditions. nih.gov Similarly, base-catalyzed exchange in alkylnitroaromatics is highly regioselective due to the enhanced acidity of the benzylic protons. nih.gov Precursor-based methods generally offer better regioselectivity as the deuterium is introduced at a specific functional group (e.g., a carbonyl group) that is then converted to the desired functionality.

The table below summarizes various synthetic methods and their typical outcomes in terms of isotopic purity and regioselectivity.

| Synthetic Method | Deuterium Source | Typical Substrate | Key Reagents/Catalysts | Reported Isotopic Purity | Regioselectivity |

| Pd/C-catalyzed H-D Exchange nih.gov | D₂O | Benzyl compounds | Pd/C, H₂ | High | Benzylic position |

| Base-catalyzed H-D Exchange nih.gov | D₂O | Alkylnitroaromatics | Triethylamine or DBN | High | Benzylic position |

| Reductive Deuteration of Esters thieme-connect.comthieme-connect.com | D₂O | Aromatic esters | SmI₂ | >95% D₂ | α,α-dideuterio alcohols |

| Metal-free Coupling organic-chemistry.org | D₂O | p-Toluenesulfonylhydrazones | - | High | Deuterated alcohols |

| Reductive Deuteration of Acyl Chlorides mdpi.com | D₂O | Acyl chlorides | SmI₂ | ≥98% | α,α-dideuterio alcohols |

| Chemoenzymatic Synthesis nih.gov | Deuterated cofactor | Aldehydes | Alcohol dehydrogenase | High | Stereospecific |

Scalability Considerations for Research Applications

The transition from small-scale laboratory synthesis to larger, kilogram-scale production of deuterated compounds for extensive research applications presents significant challenges. nih.gov For this compound and its analogs, scalability requires robust, efficient, and reliable methodologies. Recent advancements have focused on developing such scalable techniques.

A notable development is the use of a nanostructured iron catalyst for the selective deuteration of (hetero)arenes using inexpensive deuterium oxide (D₂O) under hydrogen pressure. nih.gov This method has been successfully demonstrated for the synthesis of deuterium-containing products on a kilogram scale, highlighting its industrial applicability. nih.gov The catalyst, prepared by combining cellulose (B213188) with iron salts, is air- and water-stable, which facilitates straightforward and high-quality-controlled labeling. nih.gov

Another scalable approach involves the photocatalytic chlorination of benzylic C-H bonds using N-chlorosuccinimide as a safe chlorine source. organic-chemistry.org This mild method has proven effective for various substrates, including those that are electron-deficient, and is noted for its scalability. organic-chemistry.org

The choice of starting material and synthetic route also impacts scalability. For instance, the synthesis of chirally deuterated benzyl chlorides has been achieved from the corresponding deuterated benzyl alcohols. nih.gov The scalability of this process would depend on the availability and cost of the deuterated alcohol precursors.

Research Findings on Scalable Deuteration Methods

| Method | Catalyst/Reagent | Deuterium Source | Scale | Key Advantages |

| Catalytic H/D Exchange | Nanostructured Iron Catalyst | D₂O | Kilogram Scale nih.gov | Robust, reliable, air- and water-stable catalyst, high quality control. nih.gov |

| Flow Synthesis | Platinum on Alumina (B75360) | D₂O | Continuous Flow | High throughput, reduced process time, efficient heating, lower D₂O consumption. tn-sanso.co.jp |

| Photocatalytic Chlorination | Acr⁺-Mes / N-chlorosuccinimide | N/A (Chlorination Step) | Scalable | Mild conditions, suitable for electron-deficient substrates. organic-chemistry.org |

Isolation and Purification Techniques for Deuterated Benzyl Chloride

The isolation and purification of this compound are critical steps to ensure high isotopic purity and remove any unreacted starting materials, byproducts, or residual solvents. The techniques employed are generally similar to those used for non-deuterated benzyl chloride, but with special consideration for the potential presence of isotopic impurities. lookchem.commarquette.edu

A primary challenge in purifying deuterated compounds is the separation of molecules with different degrees of deuteration (isotopologues) and those with deuterium in different positions (isotopomers). marquette.edu These isotopic species have very similar physical properties, making them difficult to separate using common purification techniques like distillation or standard chromatography. marquette.edu

Common purification protocols for benzyl chloride that can be adapted for its deuterated analog include:

Drying: The crude product is typically dried over a suitable drying agent like magnesium sulfate (B86663) (MgSO₄) or calcium sulfate (CaSO₄) to remove any water. lookchem.com

Distillation: Fractional distillation under reduced pressure is a standard method to purify benzyl chloride. lookchem.com Collecting the middle fraction helps to separate it from lower- and higher-boiling impurities. For high-purity samples, this can be followed by degassing through several freeze-thaw cycles and a final vacuum distillation. lookchem.com

Chromatography: Column chromatography is another effective technique. Passage through a column of a solid adsorbent like alumina can remove polar impurities. lookchem.com For more challenging separations, flash chromatography may be employed. obrnutafaza.hr

After synthesis, the work-up procedure often involves filtration to remove any solid catalysts, followed by extraction. obrnutafaza.hr For example, after a reaction, the mixture can be filtered, and the resulting filtrate concentrated. The residue is then dissolved in an organic solvent like ethyl acetate, washed with water to remove water-soluble impurities, dried, and concentrated again to yield the crude product, which can then be further purified if necessary. obrnutafaza.hr The purity is typically verified using Gas-Liquid Chromatography (GLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and isotopic enrichment. lookchem.com

Summary of Purification Techniques

| Technique | Purpose | Details |

| Drying | Removal of water | Use of agents like MgSO₄ or CaSO₄. lookchem.com |

| Fractional Distillation | Separation based on boiling point | Typically performed under reduced pressure to prevent decomposition. lookchem.com |

| Column Chromatography | Separation based on polarity | Alumina or silica (B1680970) gel can be used as the stationary phase. lookchem.com |

| Filtration | Removal of solid catalysts/reagents | A standard step in the work-up process after the reaction is complete. obrnutafaza.hr |

| Solvent Extraction | Removal of water-soluble impurities | Washing the organic product solution with water. obrnutafaza.hr |

Mechanistic Investigations Utilizing Benzyl Alpha,alpha D2 Chloride

Probing Reaction Pathways through Kinetic Isotope Effects (KIEs)

Kinetic isotope effects are defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org For deuterium (B1214612) labeling, this is expressed as kH/kD. These effects arise from the differences in the zero-point vibrational energies of bonds to the different isotopes. cdnsciencepub.com A C-D bond has a lower zero-point energy than a C-H bond, and thus requires more energy to be broken. This difference forms the basis for interpreting KIEs to unravel reaction mechanisms. KIEs are classified as primary or secondary, depending on whether the bond to the isotope is broken in the rate-determining step. wikipedia.org

A primary deuterium kinetic isotope effect (PKIE) is observed when the C-H (or C-D) bond at the benzylic position is cleaved during the rate-determining step of a reaction. wikipedia.org These effects are typically significant, with kH/kD values often ranging from 6 to 10. wikipedia.org The magnitude of the PKIE can provide information about the transition state of the C-H bond-breaking step.

For instance, in reactions modeling benzylic hydroxylation, such as the chlorination of toluene (B28343) derivatives, a substantial primary KIE indicates that the abstraction of a hydrogen atom from the benzylic carbon is the rate-limiting event. A study on the chlorination of toluene and its deuterated analogues (PhCH2D, PhCHD2, and PhCD3) revealed a primary KIE (kH/kD) of 5.90 ± 0.41. osti.gov This large value confirms that the C-H bond is extensively broken in the transition state. osti.gov Similarly, the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) often proceeds via a rate-determining hydride transfer from the benzylic carbon. The oxidation of benzyl alcohol and its deuterated counterpart, benzyl alcohol-α,α-d2, by certain ruthenium complexes has shown extraordinarily high KIEs, further supporting a mechanism involving C-H bond cleavage in the slow step. koreascience.kr

| Reaction | Substrate Pair | kH/kD | Interpretation | Reference |

| Benzylic Chlorination | Toluene / Deuterated Toluene | 5.90 ± 0.41 | Extensive C-H bond breaking in the transition state. | osti.gov |

| Benzylic Bromination | Toluene / Deuterated Toluene | 6.37 ± 0.43 | Extensive C-H bond breaking in the transition state. | osti.gov |

| Alcohol Oxidation | Benzyl alcohol / Benzyl alcohol-α,α-d2 | 1.34 - 1.36 | C-H bond cleavage is part of the rate-determining step. | rsc.org |

Secondary alpha-deuterium kinetic isotope effects (α-SKIEs) occur when the deuterium is substituted at the alpha-carbon (the carbon bearing the leaving group), but the C-D bond is not broken in the rate-determining step. wikipedia.org These effects are generally much smaller than PKIEs but are highly informative about changes in hybridization and the steric environment of the alpha-carbon in the transition state. wikipedia.org

The magnitude of the α-SKIE is a classic diagnostic tool for distinguishing between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution mechanisms. wikipedia.org

SN1 Reactions: In an SN1 reaction, the rate-determining step is the ionization of the substrate to form a carbocation. This involves a change in hybridization at the alpha-carbon from sp3 to sp2. The out-of-plane bending vibrations of the remaining C-H(D) bonds are less constrained in the sp2-hybridized transition state than in the sp3-hybridized reactant. This leads to a "normal" α-SKIE, where kH/kD is greater than 1, typically in the range of 1.10 to 1.25 per deuterium. wikipedia.org The solvolysis of p-methoxybenzal chloride, which proceeds through an SN1-like mechanism, demonstrates these effects. osti.gov

SN2 Reactions: In a concerted SN2 reaction, the nucleophile attacks the alpha-carbon as the leaving group departs. The alpha-carbon remains sp3-hybridized throughout, but the transition state is more sterically crowded than the reactant, with five groups coordinated to the carbon. This increased crowding raises the energy of the C-H(D) out-of-plane bending vibrations, leading to an α-SKIE that is either slightly inverse (kH/kD < 1) or close to unity (e.g., 0.95-1.05). cdnsciencepub.com For example, the reaction of para-nitrobenzyl chloride with thiophenoxide ion shows a small α-SKIE of 1.039, which is characteristic of an SN2 mechanism. cdnsciencepub.com

| Mechanism | Hybridization Change (α-Carbon) | Typical kH/kD per α-D | Reason |

| SN1 | sp3 → sp2 | > 1 (Normal) | Loosening of bending vibrations in the transition state. |

| SN2 | sp3 → sp3 | ≤ 1 (Inverse or Unity) | Steric crowding in the transition state increases bending frequencies. |

Beyond the simple SN1/SN2 dichotomy, α-SKIEs can provide evidence for more complex mechanisms, such as those involving ion-pair intermediates (stepwise). In the solvolysis of benzal chlorides, the observation of salt effects on the reaction rates and the magnitude of the deuterium isotope effects helps to dissect the Winstein ion-pair mechanism. osti.govosti.gov This mechanism involves the formation of an intimate ion pair, which can then proceed to a solvent-separated ion pair before forming the final product. The α-SKIE can vary depending on which step is rate-limiting—dissociation of the intimate ion pair or capture of the ion-pair intermediate by the solvent. osti.gov For example, studies on the aminolysis of certain phosphorus compounds with deuterated benzylamines have proposed a stepwise mechanism with a rate-limiting expulsion of the leaving group from an intermediate, based in part on the observed primary normal KIEs (kH/kD > 1). researchgate.net

For a given mechanism, subtle variations in the α-SKIE can reflect changes in the transition state structure. In SN2 reactions, a more "product-like" transition state (i.e., more sp2 character as the leaving group has substantially departed) will have a larger α-SKIE, approaching the values seen for SN1 reactions. Conversely, a more "reactant-like" transition state will have an α-SKIE closer to unity. cdnsciencepub.com Studies on the reactions of para-substituted benzyl chlorides with thiophenoxide ion have used α-SKIEs, in conjunction with other probes, to map the detailed structure of the SN2 transition state. cdnsciencepub.com For instance, unusually large secondary α-deuterium KIEs in some SN2 reactions are attributed to the relief of significant steric crowding in the reactant upon moving to a transition state with longer, looser bonds to the nucleophile and leaving group. cdnsciencepub.com

Measuring the kinetic isotope effect of the leaving group, such as the chlorine KIE (k35/k37), provides direct information about the extent of C-Cl bond cleavage in the transition state. When combined with α-deuterium KIEs, a more complete picture of the transition state emerges. cdnsciencepub.com A large chlorine KIE (typically > 1.007) indicates significant C-Cl bond rupture in the transition state. nih.gov

In studies of nucleophilic substitution on benzyl chlorides, researchers have measured both isotope effects simultaneously. For reactions exhibiting first-order kinetics (SN1), the chlorine KIE was found to be high, around 1.0078, consistent with rate-determining C-Cl bond scission. researchgate.net For reactions with second-order kinetics (SN2), the value was lower, around 1.0058, indicating less complete C-Cl bond breaking in the transition state. researchgate.net

By correlating the α-deuterium KIE (which probes the Nuc-Cα bond formation and hybridization) with the chlorine KIE (which probes Cα-LG bond breaking), one can map the transition state structure. For example, in the SN2 reactions of para-substituted benzyl chlorides with thiophenoxide, the α-deuterium KIEs were found to be sensitive to the substituent, while the chlorine KIEs remained effectively constant. cdnsciencepub.com This suggests that while the nucleophile-carbon distance changes with the substituent, the carbon-chlorine bond is equally broken in all the transition states for this series of reactions. cdnsciencepub.com

| Reaction | Substituent (p-X-C6H4CH2Cl) | α-Deuterium KIE (kH/kD) | Chlorine KIE (k35/k37) | Interpretation of Transition State | Reference |

| SN2 with Thiophenoxide | p-OCH3 | 1.015 | 1.00949 | Looser (more bond breaking) | cdnsciencepub.com |

| SN2 with Thiophenoxide | p-H | 1.026 | 1.00958 | Intermediate | cdnsciencepub.com |

| SN2 with Thiophenoxide | p-Cl | 1.031 | 1.00940 | Intermediate | cdnsciencepub.com |

| SN2 with Thiophenoxide | p-NO2 | 1.039 | 1.00950 | Tighter (less bond breaking) | cdnsciencepub.com |

Secondary Alpha-Deuterium Kinetic Isotope Effects

Elucidation of Rate-Determining Steps in Organic Transformations

In nucleophilic substitution reactions of benzyl halides, the mechanism can range from a concerted S(_N)2 pathway to a stepwise S(_N)1 pathway involving a carbocation intermediate. For an S(_N)2 reaction, the transition state involves the formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond simultaneously. A small inverse KIE (k(_H)/k(_D) < 1) is often observed, which is attributed to the increased steric bulk of deuterium and changes in bending vibrational frequencies in the more crowded S(_N)2 transition state.

Conversely, in an S(_N)1 reaction, the rate-determining step is the ionization of the C-Cl bond to form a benzyl carbocation. cognitoedu.org This process involves a change in hybridization at the alpha-carbon from sp to sp. This change leads to a small but significant normal KIE (k(_H)/k(_D) > 1), typically in the range of 1.10-1.25 per deuterium atom. The C-D bond is stronger and has a lower zero-point energy than the C-H bond; the transition state for carbocation formation involves a loosening of the C-H(D) bending vibrations, which is energetically more favorable for the C-H bond, resulting in a faster reaction for the non-deuterated compound.

Studies on the solvolysis of benzyl chlorides, a classic example of nucleophilic substitution, have utilized Benzyl-alpha,alpha-d2 chloride to dissect the borderline region between S(_N)1 and S(_N)2 mechanisms. By measuring the reaction rates for both the deuterated and non-deuterated compounds under various conditions, the position of the transition state along the S(_N)1-S(_N)2 continuum can be mapped.

Table 1: Representative Secondary Kinetic Isotope Effects for Benzyl Chloride Reactions

| Reaction Type | Typical kH/kD (per D atom) | Implication for Rate-Determining Step |

|---|---|---|

| S(_N)1 | ~1.10 - 1.25 | C-Cl bond ionization, sp³ to sp² rehybridization |

Note: The values presented are generalized and can vary with the specific nucleophile, solvent, and reaction conditions.

Understanding Carbon-Chlorine Bond Activation Mechanisms

The cleavage of the carbon-chlorine bond is a fundamental step in many organic transformations. This compound is instrumental in probing the intimate mechanisms of this activation process, which can proceed through pathways such as electron transfer or halogen atom abstraction. nih.govd-nb.inforsc.org

In electron transfer (ET) initiated reactions, an electron is added to the benzyl chloride molecule, forming a transient radical anion. This species, [C(_6)H(_5)CH(_2)Cl], rapidly dissociates to form a benzyl radical and a chloride ion. This process is often the key step in photocatalytic and electroreductive coupling reactions. chemistryviews.orgresearchgate.net

The use of this compound helps to confirm that the C-H bonds are not broken in the rate-determining step of the initial electron transfer or the subsequent C-Cl bond cleavage. The absence of a primary KIE in these steps supports a mechanism where the alpha-hydrogens (or deuteriums) act as spectators. However, secondary isotope effects can still provide information about the structure and vibrational properties of the transient radical anion intermediate. Theoretical studies using density functional theory (DFT) can complement experimental findings by modeling the potential energy surfaces for the dissociation of the deuterated and non-deuterated radical anions, shedding light on the transition state for C-Cl bond cleavage. researchgate.net

Halogen atom abstraction (XAT) is a mechanism where a radical or a low-valent metal complex directly removes the chlorine atom from benzyl chloride, generating a benzyl radical in a single step. nsf.govnih.gov This pathway is common in reactions catalyzed by first-row transition metals like cobalt, nickel, and manganese. nsf.govacs.org

Kinetic studies comparing the abstraction rates from benzyl chloride and this compound can reveal subtle electronic effects in the transition state. While the primary bonds being altered are the C-Cl bond and the new bond to the abstracting species, the isotopic substitution at the alpha-carbon can influence the stability of the incipient benzyl radical being formed in the transition state. A curved Hammett plot response in such reactions often points to a halogen atom abstraction mechanism, where the reaction is facilitated by the stabilization of radical character on the benzylic carbon. nsf.gov Comparing the reaction kinetics of deuterated and non-deuterated substrates provides another layer of evidence for this proposed mechanism, helping to distinguish it from alternative pathways like two-electron oxidative addition. nsf.govacs.org

Studies on Radical Intermediates and Radical-Radical Coupling Reactions

The benzyl radical is a key reactive intermediate in many chemical processes. numberanalytics.comnumberanalytics.com The deuterated analogue, generated from this compound, allows for detailed spectroscopic and mechanistic studies of its formation and subsequent reactions.

The Benzyl-alpha,alpha-d2 radical is readily generated in the gas phase by methods such as the ArF laser photolysis (193 nm) of this compound. aip.orgresearchgate.net This allows for high-resolution spectroscopic analysis. Techniques like laser-induced fluorescence (LIF) have been used to study the D(_1) 1 A(_2)–D(_0) 1 B(_1) electronic transition of the radical. aip.orgresearchgate.net The well-resolved vibrational structure in the LIF excitation spectra of both C(_6)H(_5)CH(_2)• and C(_6)H(_5)CD(_2)• provides a wealth of information about the radical's geometry and vibrational frequencies in both its ground and excited electronic states. researchgate.net

Mass spectrometry has also been employed to study the Benzyl-alpha,alpha-d2 radical, often formed from the thermal decomposition of deuterated precursors like tetradeuterio-bibenzyl. acs.org Electron impact on the C(_6)H(_5)CD(_2)• radical leads to fragment ions, and the distribution of deuterium in these fragments provides evidence for rearrangements and scrambling processes in the gas-phase ions. acs.org

Table 2: Spectroscopic Methods for Studying Benzyl-alpha,alpha-d2 Radical

| Technique | Precursor | Information Gained | Reference |

|---|---|---|---|

| Laser-Induced Fluorescence (LIF) | This compound | Vibrational structure, electronic transition energies | aip.org, researchgate.net |

Once formed, the Benzyl-alpha,alpha-d2 radical can participate in radical-radical coupling reactions to form new carbon-carbon bonds. numberanalytics.com These reactions are fundamental in organic synthesis for constructing complex molecules, such as in the formation of 1,2-diarylethanes. researchgate.net In studies of cross-coupling reactions where two different benzyl radicals are generated, using one deuterated partner (e.g., Benzyl-alpha,alpha-d2 radical) is an invaluable method for tracking the products. researchgate.netchemrxiv.org

For example, in dual photoredox and cobalt-catalyzed systems designed to achieve heterocoupling of two similar benzyl radicals, the use of a deuterated precursor allows for the precise quantification of homo- and cross-coupling products by mass spectrometry. This provides crucial data to evaluate the selectivity of the catalytic system and to support proposed mechanisms, such as those involving selective interactions (e.g., π-π stacking) between one radical and the catalyst to facilitate selective coupling. chemrxiv.org

Stereochemical Analysis of Reaction Mechanisms using Deuterated Probes

Deuterium labeling can be used to create a "pseudo-chiral" center to probe the stereochemical course of a reaction. While replacing two hydrogens with two deuteriums on the same carbon does not create a chiral center in the traditional sense, analyzing the stereochemistry of products formed from reactions of specifically deuterated substrates can provide deep mechanistic insight, particularly in distinguishing between S(_N)1, S(_N)2, and other pathways. researchgate.netchemrxiv.org

In the context of nucleophilic substitution, an S(_N)2 reaction is expected to proceed with inversion of configuration at the carbon center. nih.gov An S(_N)1 reaction, proceeding through a planar carbocation intermediate, should lead to racemization. acs.org By using a substrate like (R)-benzyl-α-d-alcohol and converting it to the corresponding chloride, one creates a chiral, isotopically labeled starting material. The stereochemical outcome of its reaction with a nucleophile can then be analyzed. While this specific example involves a monodeuterated species, the principles extend to studies where this compound is used in reactions that generate a new chiral center.

For instance, in the alkylation of enamine intermediates, the stereochemical outcome of the radical trapping process can be effectively controlled. nih.gov Using a deuterated radical probe like the Benzyl-alpha,alpha-d2 radical allows for a more detailed analysis of the transition state geometry that dictates the final stereochemistry of the product. The deuterium atoms serve as markers that can be distinguished from protons in the final product by NMR spectroscopy, helping to elucidate the facial selectivity of the radical addition to the enamine. nih.gov Similarly, in reactions involving palladacycle complexes, deuterium-labeled primary alkyl halides have been used as stereochemical probes to distinguish between S(_N)2-type mechanisms (inversion) and oxidative addition (OA) mechanisms (retention). researchgate.netchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the characterization of deuterated compounds, offering unparalleled insight into molecular structure and dynamics.

Deuterium NMR (²H NMR) for Positional Confirmation of Deuterium

Deuterium (²H) NMR spectroscopy is a direct and unambiguous method to confirm the successful and specific incorporation of deuterium atoms within a molecule. semanticscholar.orgnih.gov For this compound, a distinct peak in the ²H NMR spectrum verifies the presence of deuterium at the benzylic (alpha) position. wikipedia.org This technique is crucial for quality control, ensuring that the isotopic label is in the desired location and not scrambled to other positions during synthesis. The natural abundance of ²H is very low (0.016%), so samples typically need to be enriched to obtain a sufficiently strong signal. wikipedia.org The chemical shift range in ²H NMR is similar to that of proton NMR, although the resolution is generally lower. wikipedia.org

Proton NMR (¹H NMR) for Monitoring H/D Scrambling and Reaction Kinetics

Proton (¹H) NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. A key application is the detection of hydrogen/deuterium (H/D) scrambling, where isotopes exchange between different positions in the reactants, intermediates, or products. For instance, in certain catalytic reactions, the introduction of a deuterated substrate like this compound can lead to rapid scrambling of hydrogen and deuterium atoms, a phenomenon that can be tracked by observing changes in the ¹H NMR spectrum over time. dtu.dk

Furthermore, ¹H NMR is invaluable for studying reaction kinetics. By integrating the signals of reactants and products at different time points, one can determine reaction rates and orders. For example, the progress of reactions involving benzyl alcohol, a derivative of benzyl chloride, has been monitored by ¹H NMR to establish kinetic profiles. acs.org In some cases, an internal standard is used to accurately quantify the changes in concentration of the species involved. acs.org

A practical example of using ¹H NMR to monitor a reaction is the study of the reaction between phenylacetonitrile (B145931) and benzyl alcohol, where the formation of both the desired product and an intermediate was tracked over time. acs.org

Carbon-13 NMR (¹³C NMR) in Labeled Compound Studies

Carbon-13 (¹³C) NMR spectroscopy provides complementary structural information to ¹H and ²H NMR. In studies involving isotopically labeled compounds, ¹³C NMR is particularly useful for confirming the carbon skeleton and observing the effects of isotopic substitution on the electronic environment of the carbon atoms. While direct detection of the deuterium-coupled carbon can be challenging, the absence of a signal or a significant change in the splitting pattern in the proton-decoupled ¹³C NMR spectrum can indirectly confirm deuteration at a specific carbon.

Table 1: Representative ¹³C NMR Chemical Shifts for Benzyl Chloride This table is based on data for unlabeled benzyl chloride and serves as a reference.

| Carbon Atom | Chemical Shift (ppm) |

| Benzylic (CH₂) | ~46.19 |

| Aromatic (C-1) | ~137.54 |

| Aromatic (C-2, C-6) | ~128.55 |

| Aromatic (C-3, C-5) | ~128.34 |

| Aromatic (C-4) | ~128.55 |

| Data sourced from PubChem. nih.gov |

In-Situ and Microfluidic NMR for Real-Time Reaction Analysis

The development of in-situ and microfluidic NMR techniques has revolutionized the study of reaction mechanisms by enabling real-time monitoring of transient intermediates and reaction kinetics under controlled conditions. rsc.org These methods are particularly advantageous for studying reactions involving sensitive or short-lived species that may not be observable through conventional offline analysis. rsc.org

In-situ NMR involves carrying out the reaction directly within the NMR spectrometer, often in a specialized NMR tube. nih.gov This approach has been used to monitor Grignard reactions, providing insights into the formation and consumption of intermediates. nih.govresearchgate.net

Microfluidic NMR combines the principles of microfluidics with NMR spectroscopy, allowing for the precise manipulation of small volumes of reactants and the initiation of reactions within the NMR detection coil. utoronto.canih.gov This technique offers excellent control over mixing and reaction time, making it ideal for studying fast reaction kinetics. utoronto.caacs.org While specific applications to this compound were not found, the methodology is highly applicable to studying its reactions. For instance, microfluidic NMR has been used to monitor the acetylation of benzyl alcohol in real-time. beilstein-journals.orgutwente.nl

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS), often coupled with gas chromatography (GC), is an indispensable technique for the quantification and purity assessment of deuterated compounds, offering high sensitivity and selectivity.

Quantification and Purity Assessment of Deuterated Analogs

GC-MS is a powerful method for both the qualitative identification and quantitative analysis of volatile and semi-volatile compounds like this compound. In this technique, the gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

For deuterated analogs, MS provides a clear confirmation of isotopic incorporation by the shift in the molecular ion peak. For this compound, the molecular weight is increased by two mass units compared to its non-deuterated counterpart. This mass shift is a definitive indicator of successful deuteration.

GC-MS methods have been developed and validated for the analysis of benzyl chloride in various matrices, demonstrating excellent linearity, accuracy, and precision. mdpi.comresearchgate.netnih.gov These methods often employ a deuterated internal standard, such as benzyl chloride-d7, to improve the accuracy of quantification by correcting for variations in sample preparation and instrument response. mdpi.comnih.gov The use of Selected Ion Monitoring (SIM) mode in GC-MS can significantly enhance the sensitivity and selectivity of the analysis by focusing on specific ions characteristic of the analyte and its deuterated analog. mdpi.com

Table 2: Key Parameters from a Validated GC-MS Method for Benzyl Chloride Analysis This table presents typical validation parameters for benzyl chloride analysis, which are applicable to its deuterated analogs.

| Parameter | Result |

| Linearity (R²) | >0.999 |

| Limit of Quantification (LOQ) | 0.1 µg/g |

| Precision (%CV) | <5% |

| Accuracy | 95-105% |

| Data adapted from a study on solvent-free headspace GC-MS. mdpi.comresearchgate.netresearchgate.net |

The combination of these advanced analytical techniques provides a comprehensive toolkit for the detailed characterization of this compound and its reaction intermediates, ensuring the integrity of mechanistic studies and the quality of synthetic applications.

Monitoring Reaction Progress and Product Distribution

The progress of chemical reactions involving this compound can be meticulously monitored using various analytical techniques to determine reaction kinetics and product distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for tracking the disappearance of starting materials and the emergence of products. acs.org For instance, in reactions involving the α-protons of benzyl chloride, the integration of the singlet corresponding to the benzylic protons can be monitored over time. In the case of this compound, the absence or significant reduction of this signal, coupled with the appearance of new signals corresponding to the products, provides a clear indication of reaction progress. acs.org A study on the acetylation of benzyl alcohol demonstrated the use of ¹H NMR with an internal standard to create a kinetic profile, showing the initial formation of an intermediate followed by its conversion to the final product. acs.org

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid method for qualitatively monitoring reaction progress. By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the consumption of the starting material (this compound) and the formation of products can be visualized. chemrevlett.comresearchgate.net The difference in polarity between the reactant and products leads to different retention factors (Rf values), allowing for a clear distinction. researchgate.net

Gas Chromatography (GC) : For volatile products, GC is an excellent quantitative technique. It separates the components of a reaction mixture, and the area under each peak in the chromatogram is proportional to the concentration of that component. This allows for the determination of the product distribution and the calculation of reaction yield at various time points.

A hypothetical reaction progress monitored by GC is presented in the table below:

| Time (hours) | This compound (%) | Product A (%) | Byproduct B (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 1 | 60 | 35 | 5 |

| 2 | 25 | 65 | 10 |

| 4 | 5 | 80 | 15 |

| 6 | <1 | 82 | 17 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the molecular formula of newly synthesized compounds, including isotopically labeled ones like this compound.

HRMS provides exact mass measurements with high precision, which allows for the determination of the elemental composition of a molecule. longdom.org For this compound (C₆H₅CD₂Cl), the expected monoisotopic mass will be different from its non-deuterated counterpart due to the presence of two deuterium atoms. sigmaaldrich.comsigmaaldrich.com The high resolution of the instrument allows for the differentiation between ions with very similar nominal masses. longdom.org

The isotopic pattern in the mass spectrum is also a key feature. The presence of chlorine results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak (M+), due to the natural abundance of the ³⁷Cl isotope. For this compound, the entire isotopic cluster will be shifted by approximately two mass units compared to benzyl chloride. Analysis of the isotopic pattern provides definitive confirmation of the number of deuterium and chlorine atoms in the molecule. longdom.org

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|

| Benzyl chloride | C₇H₈Cl | 127.0314 | 127.0312 | -1.57 |

| This compound | C₇H₆D₂Cl | 129.0439 | 129.0441 | 1.55 |

Isotope Ratio Mass Spectrometry for Precision Isotopic Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the precise isotopic composition of a sample. nih.gov While HRMS confirms the presence of isotopes, IRMS quantifies the isotopic ratios with very high precision. researchgate.net This is particularly important for determining the isotopic purity of this compound.

In a typical setup, the sample is combusted or pyrolyzed to convert the elements of interest into simple gases (e.g., H₂ for hydrogen isotopes). nih.govresearchgate.net These gases are then introduced into the mass spectrometer, which is designed to measure the ratios of isotopic masses (e.g., ²H/¹H) with high accuracy. researchgate.net For this compound, IRMS can precisely determine the atom percent of deuterium at the benzylic position, confirming the success of the deuteration reaction and quantifying the level of isotopic enrichment. nih.gov This technique is crucial for studies where the kinetic isotope effect is being investigated, as the magnitude of the effect is directly related to the isotopic purity of the starting material. nih.gov

| Sample Batch | Target Isotopic Label | Measured Atom % D (at α-position) | Isotopic Purity |

|---|---|---|---|

| Bzd2Cl-001 | d2 | 98.5 | 98.5% |

| Bzd2Cl-002 | d2 | 99.1 | 99.1% |

| Bzd2Cl-003 | d2 | 97.9 | 97.9% |

Advanced Spectroscopic Techniques for Gas-Phase and Radical Studies

The study of transient species like the Benzyl-alpha,alpha-d2 radical requires specialized spectroscopic techniques that can probe their properties in the gas phase under isolated conditions.

Jet Spectroscopy and Laser-Induced Fluorescence (LIF) for Benzyl-alpha,alpha-d2 Radicals

Jet spectroscopy involves the supersonic expansion of a gas mixture, which cools the molecules to very low rotational and vibrational temperatures. aip.orgresearchgate.net This cooling simplifies the electronic spectra by reducing the number of populated rotational and vibrational levels, leading to well-resolved spectral features. researchgate.net

Benzyl-alpha,alpha-d2 radicals can be generated in a supersonic jet by the photolysis of a suitable precursor, such as this compound, using an excimer laser (e.g., ArF at 193 nm). aip.orgresearchgate.net The cooled radicals are then probed using Laser-Induced Fluorescence (LIF). In an LIF experiment, a tunable laser excites the radicals from their ground electronic state to an excited electronic state. aip.orgresearchgate.netdntb.gov.ua The subsequent fluorescence emitted as the radicals relax back to the ground state is detected. By scanning the laser wavelength and monitoring the fluorescence intensity, a high-resolution excitation spectrum is obtained. aip.orgresearchgate.net

Studies on the Benzyl-alpha-d2 radical have utilized LIF spectroscopy to investigate the D₁ ¹²A₂ – D₀ ¹²B₁ electronic transition. aip.orgresearchgate.net The resulting spectra show well-resolved vibronic structures, and the analysis of these structures, aided by dispersed fluorescence spectra from single vibronic levels, allows for the assignment of vibrational modes in both the ground and excited electronic states. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. researchgate.net For this compound, the substitution of hydrogen with deuterium at the alpha-position leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds in the non-deuterated analogue.

Infrared (IR) Spectroscopy : The C-H stretching vibrations in benzyl chloride typically appear in the 2850-3000 cm⁻¹ region. Due to the heavier mass of deuterium, the C-D stretching vibrations in this compound are expected to appear at a lower frequency, typically around 2100-2200 cm⁻¹. This significant shift provides a clear spectroscopic marker for the incorporation of deuterium. Similarly, the C-H bending vibrations will also shift to lower wavenumbers upon deuteration.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. jetir.orgosaka-u.ac.jp The C-D stretching vibrations are also observable in the Raman spectrum and can be used to confirm the deuteration. The selection rules for Raman and IR spectroscopy can differ, meaning that some vibrational modes may be more prominent in one technique than the other.

| Vibrational Mode | Benzyl Chloride (C-H) | This compound (C-D) (Expected) | Spectroscopic Technique |

|---|---|---|---|

| Stretching | ~2950 | ~2150 | IR, Raman |

| Bending (Scissoring) | ~1450 | ~1050 | IR, Raman |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. upi.eduuzh.ch The absorption of a photon promotes an electron from a lower energy molecular orbital to a higher energy one. upi.edumatanginicollege.ac.in

The benzyl radical, including its deuterated form, also has a characteristic UV-Vis absorption spectrum. The electronic transitions of the radical are of great interest, and UV-Vis spectroscopy is a primary tool for their investigation. berkeley.edu

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Benzyl chloride | Ethanol | ~265 | π → π* (B-band) |

| This compound | Ethanol | ~265 | π → π* (B-band) |

| Benzyl radical | Gas Phase | ~318, ~450 | Electronic |

Conclusion

Benzyl-alpha,alpha-d2 chloride is a cornerstone in the field of physical organic chemistry. Its utility in elucidating reaction mechanisms through kinetic isotope effect studies is well-established and continues to be a vital technique. From fundamental nucleophilic substitution and radical reactions to complex enzymatic transformations, the site-specific deuteration in this compound provides a powerful lens through which to view the intricate dance of atoms and electrons that constitutes a chemical reaction. The continued application of this and other deuterated compounds will undoubtedly lead to further advancements in our understanding of the chemical world.

Applications of Benzyl Alpha,alpha D2 Chloride in Advanced Synthetic Organic Chemistry

Deuterium (B1214612) as a Mechanistic Probe in Complex Organic Transformations

The primary application of Benzyl-alpha,alpha-d2 chloride in mechanistic studies lies in the determination of kinetic isotope effects (KIEs). The KIE is a measure of the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. Since the C-D bond is stronger and vibrates at a lower frequency than the C-H bond, its cleavage requires more energy. Consequently, if the C-H (or C-D) bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. This phenomenon, known as a primary KIE (kH/kD > 1), provides strong evidence for C-H bond cleavage in the transition state.

In the context of benzyl (B1604629) chloride solvolysis, the magnitude of the α-deuterium isotope effect offers critical insights into the nature of the transition state. cdnsciencepub.comresearchgate.net For instance, the hydrolysis of benzyl chlorides can proceed through a spectrum of mechanisms, from a pure SN2 pathway (bimolecular nucleophilic substitution) to a pure SN1 pathway (unimolecular nucleophilic substitution) involving a carbocation intermediate. A small or inverse KIE (kH/kD ≈ 1 or < 1) is often indicative of an SN2 mechanism, where the C-Cl bond breaks as the new bond with the nucleophile forms, and the hybridization of the α-carbon changes. Conversely, a significant normal KIE (kH/kD > 1) suggests an SN1-like mechanism, where the transition state involves significant C-Cl bond cleavage and rehybridization of the benzylic carbon from sp3 to sp2, leading to a carbocation. cdnsciencepub.com Studies on the hydrolysis of substituted benzyl chlorides have shown that the α-deuterium isotope effect can be correlated with the reaction mechanism. cdnsciencepub.comacs.org

Deuterium labeling experiments are also instrumental in tracking the fate of specific atoms throughout a complex transformation, thereby elucidating the reaction pathway. researchgate.net For example, in reactions involving potential rearrangements or unexpected bond formations, synthesizing the final product with deuterium at a specific position can confirm or refute a proposed mechanism.

| Reaction Type | Substrate | kH/kD | Mechanistic Implication |

| Hydrolysis | p-Methylbenzyl chloride | 1.15 | Suggests a transition state with significant SN1 character, indicating carbocation development. cdnsciencepub.com |

| Nucleophilic Substitution | Benzyl bromides with various nucleophiles | Varies | Changes in transition-state structure are observed with different electron-donating substituents. acs.org |

| Elimination | 9-(Brosyloxymethyl)fluorene derivatives | ~2.0-2.8 | Small KIE values suggest a significant degree of E1 (unimolecular elimination) character in the reaction. |

Stereoselective Deuterium Labeling in Chiral Synthesis and Stereochemical Assignment

This compound is a valuable reagent for introducing deuterium into molecules stereoselectively, which is crucial for the synthesis of chiral compounds and the assignment of their absolute stereochemistry. mdpi.com When a new stereocenter is created at the benzylic position, the presence of deuterium can influence the stereochemical outcome or be used to create a chiral-at-deuterium center.

The synthesis of chirally deuterated compounds is of great interest in medicinal chemistry and for studying biological processes. For example, chirally deuterated benzyl chlorides can be prepared from the corresponding deuterated benzyl alcohols and then used as electrophiles in alkylation reactions. nih.gov A key application is the synthesis of isotopically labeled amino acids, such as tyrosine, where the stereochemistry at the α- and β-positions can be controlled. In one study, (R)-(-)-4-triisopropylsilyloxybenzyl-α-d chloride was used in the alkylation of an N-labeled glycine (B1666218) derivative to produce doubly labeled protected tyrosine with high diastereomeric excess. nih.gov

Furthermore, deuterium labeling is a powerful tool for assigning stereochemistry. According to the Cahn-Ingold-Prelog (CIP) priority rules, deuterium (²H) has a higher priority than protium (B1232500) (¹H). youtube.com This allows for the unambiguous assignment of R or S configuration to a stereocenter containing a C-D bond. By synthesizing a specific stereoisomer using a deuterated precursor, its properties (e.g., NMR spectrum, optical rotation) can be compared to the non-deuterated analogue to confirm its stereochemical assignment. researchgate.net

| Application | Starting Material | Reagent | Product | Significance |

| Chiral Amino Acid Synthesis | (15)N-labeled (-)-8-phenylmenthylhippurate | R-(-)-4-triisopropylsilyloxybenzyl-α-d chloride | Protected (2S, 3S)-[3-²H, ¹⁵N]-tyrosine | Demonstrates stereoselective synthesis of a complex, isotopically labeled biomolecule. nih.gov |

| Stereospecific Labeling | Benzyl alcohol | Enzyme-catalyzed reactions with deuterated cofactors | Stereospecifically labeled (R)- or (S)-benzyl-α-d alcohol | Provides chiral building blocks for further synthesis and mechanistic studies. nih.gov |

| Asymmetric Synthesis | Chiral diketopiperazine scaffold | Deuterated electrophiles | α-²H-labelled (S)-α-amino acids | An atom-efficient and highly stereoselective route to enantioenriched deuterated amino acids. researchgate.net |

Precursor in the Synthesis of Other Deuterated Organic Compounds for Research

This compound serves as a versatile building block for the synthesis of a wide array of more complex deuterated molecules. researchgate.net The deuterated benzyl moiety can be incorporated into larger structures via nucleophilic substitution or cross-coupling reactions, transferring the isotopic label to the target compound. These labeled compounds are indispensable in various research fields. acs.orgresearchgate.net

In pharmaceutical research, deuterating a drug molecule at a site prone to metabolic oxidation can slow down its metabolism due to the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced dosage requirements. this compound can be used to synthesize deuterated analogues of drugs containing a benzyl group.

Deuterated compounds are also widely used as internal standards in quantitative analysis by mass spectrometry. acs.org Since a deuterated molecule has a higher mass than its non-deuterated counterpart but exhibits nearly identical chemical and physical properties (e.g., retention time in chromatography), it can be added to a sample in a known amount to allow for precise quantification of the unlabeled analyte.

| Deuterated Product | Synthetic Route from this compound | Research Application |

| Deuterated Tyrosine | Alkylation of a glycine enolate equivalent. nih.gov | Probing enzyme mechanisms, protein structure analysis. mdpi.com |

| α,α-Dideuterio Benzyl Alcohols | Reduction of the corresponding ester or acyl chloride. researchgate.net | Mechanistic studies, building blocks for more complex molecules. |

| Deuterated Methyleugenol | Transition metal-catalyzed coupling with vinylmagnesium bromide. nih.gov | Flavor and fragrance research, metabolic studies. |

| Stable-Isotope-Labeled Internal Standards (SILS) | Incorporation into a target analyte structure via coupling or substitution. | Quantitative mass spectrometry in drug metabolism and pharmacokinetic (DMPK) studies. acs.org |

Investigations into Carbon-Carbon Bond Formation Reactions (e.g., Homocoupling)

Carbon-carbon bond formation is the cornerstone of organic synthesis. This compound is an excellent substrate for investigating the mechanisms of these critical reactions, including homocoupling and cross-coupling. The reductive homocoupling of benzyl halides to form bibenzyl (1,2-diphenylethane) skeletons is a synthetically important transformation found in many natural products. nih.gov

By using this compound in these reactions, researchers can probe whether the benzylic C-H bond is involved in the mechanism. For example, in a proposed mechanism involving a radical intermediate, the absence of a significant KIE would suggest that the initial C-Cl bond cleavage is the rate-limiting step, not a subsequent hydrogen atom abstraction from the benzylic position. chemrxiv.org Conversely, if a pathway involving deprotonation at the α-position were operative, a large KIE would be expected.

Similarly, in Grignard reactions, where the formation of the benzylmagnesium chloride reagent is often plagued by homocoupling (Wurtz reaction), using the deuterated substrate can help elucidate the side-reaction mechanism. psu.eduresearchgate.net Studies with deuterated reagents can distinguish between pathways involving proton abstraction versus radical coupling. psu.edu

| C-C Bond Forming Reaction | Catalytic System / Reagents | Mechanistic Question Addressed with this compound |

| Reductive Homocoupling | Zirconocene and Photoredox Catalysis | Role of potential hydrogen atom transfer steps in the catalytic cycle. nih.gov |

| Homocoupling | Samarium and Copper(I) chloride | Elucidation of the radical vs. organometallic pathways. researchgate.net |

| Grignard Reaction | Magnesium (Mg) metal | Differentiating between Wurtz coupling mechanisms and pathways involving proton/deuteron abstraction. psu.edureddit.com |

| Palladium-Catalyzed Cross-Coupling | Pd(0) catalysts with various ligands | Involvement of C-D bond cleavage in catalyst activation or deactivation pathways. lookchem.com |

Studies on Catalyst Development and Optimization

The development of new, more efficient catalysts is a major goal in organic chemistry. Deuterated substrates like this compound are invaluable tools in these efforts. By running a catalytic reaction with both the deuterated and non-deuterated substrate, chemists can gather crucial information about the rate-determining step of the catalytic cycle. researchgate.net

For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), if the oxidative addition of the benzyl chloride to the palladium center is rate-determining, little to no α-deuterium KIE would be expected. lookchem.comorganic-chemistry.org However, if a subsequent step involving the benzylic position, such as β-hydride elimination (which would be β-deuteride elimination in this case) or another process that cleaves the C-D bond, is rate-limiting, a significant KIE would be observed. This information allows catalyst developers to focus their efforts on accelerating the slowest step, for example, by modifying the ligands on the metal center to promote a specific elementary step. organic-chemistry.org

This approach has been applied to a wide range of transition-metal-catalyzed processes. The insights gained from KIE studies help in building a more complete picture of the reaction energy profile, which is essential for the rational design of next-generation catalysts with improved activity, selectivity, and stability.

| Catalytic Process | Catalyst System Example | Role of this compound | Finding |

| Heck Alkynylation | Palladium complexes | Probe for C-H(D) bond activation in side reactions or catalyst decomposition pathways. | Helps optimize conditions to favor the desired product over byproducts. researchgate.net |

| Cross-Coupling with Homoenolates | Pd(0)/ligand | Determine if oxidative addition is the sole rate-limiting step. lookchem.com | Provides insight into the relative rates of the catalytic cycle's elementary steps. |

| Debenzylative Cross-Coupling | Pd(dba)₂/NiXantPhos | Investigate the C-S bond cleavage and formation mechanism. organic-chemistry.org | Elucidates whether α-proton abstraction is involved in the tandem catalytic cycle. |

| H-D Exchange Reactions | Palladium-on-carbon (Pd/C) | Serves as a reference compound for studying the reverse reaction (deuteration). nih.govjst.go.jp | Helps understand the fundamental principles of C-H bond activation on the catalyst surface. |

Theoretical and Computational Studies on Benzyl Alpha,alpha D2 Chloride Reactivity and Spectroscopy

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are fundamental to understanding the electronic structure and potential energy surfaces of chemical reactions involving benzyl-alpha,alpha-d2 chloride. These calculations can elucidate the pathways of nucleophilic substitution reactions (SN1 and SN2), which are common for benzyl (B1604629) halides. quora.compharmaguideline.com

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the geometry and energy of molecules like this compound. uni-giessen.de DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set like 6-311G(d,p), can be employed to optimize the ground state geometry of the molecule. researchgate.netiucr.org

For reaction mechanisms, DFT is used to map out the energy profile along the reaction coordinate. This involves locating and optimizing the structures of transition states and intermediates. For instance, in an SN2 reaction, DFT can model the trigonal bipyramidal transition state. In an SN1 reaction, it can be used to study the stability of the benzyl carbocation intermediate, which is stabilized by resonance. quora.com The substitution of hydrogen with deuterium (B1214612) at the alpha-carbon does not significantly alter the electronic structure and the optimized geometry in terms of bond lengths and angles but does affect the vibrational frequencies.

| Parameter | Calculated Value (Benzyl chloride) | Calculated Value (this compound) |

|---|---|---|

| C-Cl Bond Length (Å) | ~1.84 | ~1.84 |

| Cα-H/D Stretching Frequency (cm⁻¹) | ~2950 | ~2100 |

| HOMO-LUMO Gap (eV) | ~4.03 | ~4.03 |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a more rigorous theoretical treatment of electronic structure. idpublications.org These methods are valuable for obtaining accurate descriptions of spectroscopic properties. For this compound, ab initio calculations can predict vibrational spectra (IR and Raman), which would show a characteristic shift in the C-D stretching frequencies compared to the C-H stretches in the non-deuterated analogue.

These calculations are also instrumental in studying excited electronic states and predicting UV-Vis spectra. The electronic transitions of this compound are expected to be very similar to those of benzyl chloride, as the isotopic substitution has a negligible effect on the electronic energy levels.

| Spectroscopic Property | Predicted Observation for this compound |

|---|---|

| IR C-D Symmetric Stretch (cm⁻¹) | Approximately 2100-2200 |

| IR C-D Asymmetric Stretch (cm⁻¹) | Approximately 2200-2300 |

| UV λmax (nm) | Similar to benzyl chloride (~268 nm) |

Computational Prediction and Interpretation of Kinetic Isotope Effects

The primary utility of synthesizing this compound is for studying kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with the light isotopologue (kH) to that with the heavy isotopologue (kD). Computational methods are crucial for predicting and interpreting these effects. princeton.edu

Transition State Theory (TST) is the cornerstone for calculating KIEs. According to TST, the KIE arises from the differences in zero-point vibrational energies (ZPVEs) between the reactants and the transition state for the isotopically substituted molecules. The C-D bond has a lower ZPVE than the C-H bond.

In an SN2 reaction, the C-H(D) bond is not broken, but the hybridization of the alpha-carbon changes from sp³ to sp², leading to changes in the bending and stretching frequencies. This typically results in a small secondary KIE (kH/kD > 1). For an SN1 reaction, the alpha-carbon rehybridizes to sp² in the carbocation intermediate. The out-of-plane bending vibrations are looser in the transition state leading to the carbocation, resulting in a secondary KIE that is typically larger than in an SN2 reaction.

| Reaction Type | Typical Calculated kH/kD | Interpretation |

|---|---|---|

| SN1 | 1.10 - 1.25 | Significant rehybridization at the transition state. |

| SN2 | 1.02 - 1.08 | Less pronounced change in vibrational frequencies at the transition state. |

For a more accurate prediction of KIEs, especially at lower temperatures, corrections for anharmonicity and quantum mechanical tunneling may be necessary. uleth.ca While the harmonic oscillator approximation is often sufficient, anharmonicity corrections can refine the calculated ZPVEs.

Quantum tunneling corrections account for the ability of atoms, particularly light ones like hydrogen and deuterium, to penetrate through a potential energy barrier rather than going over it. nih.gov For reactions involving the transfer of a proton or hydride, tunneling can be significant. In the case of this compound, tunneling is less likely to be a major factor in substitution reactions where the C-D bond is not broken. However, in elimination reactions where this bond is cleaved, tunneling could play a role, and its contribution would be significantly smaller for deuterium than for hydrogen, leading to a larger KIE. uni-giessen.de Wigner's tunneling correction is a common method to estimate this effect. uleth.ca

Molecular Dynamics Simulations for Solvent Effects and Reaction Dynamics

Molecular dynamics (MD) simulations can model the explicit interactions between this compound and solvent molecules, providing a dynamic picture of the reaction environment. mdpi.com These simulations are particularly useful for understanding how the solvent influences the reaction pathway and rate.

For an SN1 reaction, MD simulations can illustrate the stabilization of the benzyl carbocation and the chloride leaving group by polar solvent molecules through solvation. For an SN2 reaction, simulations can show how the solvent molecules arrange around the reactants and the transition state, affecting the free energy of activation. By running simulations with both benzyl chloride and its deuterated analogue, one can investigate subtle differences in solvation due to the isotopic substitution, although these are generally expected to be minor.

Modeling of Vibrational Spectra and Vibronic Coupling

Theoretical modeling provides a powerful lens for examining the vibrational dynamics of isotopically labeled molecules like this compound. Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict vibrational frequencies and normal modes. These calculations allow for a detailed assignment of infrared (IR) and Raman spectra, offering insights that complement experimental observations.

The primary effect of deuterium substitution at the α,α-position is a significant shift in the vibrational frequencies associated with the methylene (B1212753) group (now a CD2 group). The C-D bond is stronger and has a greater reduced mass than the C-H bond, leading to lower vibrational frequencies for C-D stretching and bending modes. This isotopic shift is a key feature in vibrational spectra and serves as a definitive marker for successful deuteration. For instance, the symmetric and asymmetric C-H stretching vibrations in a typical benzyl CH2 group appear in the 2850-2970 cm⁻¹ region. In contrast, the corresponding C-D stretching modes in the CD2 group are predicted to shift to approximately 2100-2250 cm⁻¹. Similar shifts are observed for bending (scissoring), wagging, twisting, and rocking modes.

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) |

| Symmetric Stretch | ~2850 | ~2100 |

| Asymmetric Stretch | ~2925 | ~2200 |

| Scissoring (Bend) | ~1465 | ~1050 |

| Wagging | ~1350 | ~980 |

Note: These are approximate frequency ranges and can vary based on the specific computational method, basis set, and molecular environment.

Beyond simple frequency shifts, computational models are crucial for understanding more complex phenomena such as vibronic coupling—the interaction between electronic and vibrational motion. While this compound itself is a ground-state molecule, studies on the closely related benzyl-α-d2 radical provide significant insight into these interactions. researchgate.net Research using techniques like laser-induced fluorescence (LIF) on the benzyl-α-d2 radical has shown that isotopic substitution can significantly alter the intensity of vibronic bands in electronic spectra. researchgate.net This is because the vibrational wavefunctions are modified by the change in mass, which in turn affects the Franck-Condon overlap between the ground and excited electronic states. The intensity anomalies and shifts in the vibronic bands upon deuteration are interpreted as a breakdown of certain electronic transition rules, driven by the coupling of electronic states through specific vibrational modes. researchgate.net Modeling these spectra helps to assign the vibronic bands and quantify the coupling mechanisms at play.

Hammett Studies and Correlation Analysis for Substituent Effects

Hammett studies are a cornerstone of physical organic chemistry for quantitatively assessing the influence of aromatic ring substituents on reaction rates and equilibria. Although focused on electronic effects originating from the ring, the principles are directly relevant to understanding the reactivity of this compound, particularly in reactions where a charge develops at the benzylic carbon, such as in solvolysis.

The study of substituent effects is rationalized through the Hammett equation:

log(k/k₀) = ρσ

Here, k is the rate constant for the reaction of a substituted benzyl chloride, k₀ is the rate constant for the unsubstituted parent compound, σ is the substituent constant that quantifies the electronic effect (both inductive and resonance) of a particular substituent at a given position (meta or para), and ρ (rho) is the reaction constant. The ρ value indicates the sensitivity of the reaction to substituent effects. A large negative ρ value implies that the reaction is strongly accelerated by electron-donating groups and retarded by electron-withdrawing groups, which signifies the buildup of positive charge in the transition state (e.g., in an SN1-like mechanism). Conversely, a positive ρ value indicates the buildup of negative charge.

| Substituent (Para position) | Substituent Constant (σp) | Substituent (Meta position) | Substituent Constant (σm) |

| -OCH3 | -0.27 | -OCH3 | +0.12 |

| -CH3 | -0.17 | -CH3 | -0.07 |

| -H | 0.00 | -H | 0.00 |

| -Cl | +0.23 | -Cl | +0.37 |

| -CN | +0.66 | -CN | +0.56 |

| -NO2 | +0.78 | -NO2 | +0.71 |

Data sourced from standard physical organic chemistry texts.

Extensive studies on the solvolysis of various ring-substituted benzyl chlorides have been used to probe mechanistic pathways. nih.gov For example, the solvolysis of benzyl chlorides in 20% acetonitrile (B52724) in water shows a dramatic decrease in the first-order rate constant as electron-donating substituents are replaced with electron-withdrawing ones. nih.gov The rate constant for 4-methoxybenzyl chloride is 2.2 s⁻¹, while for 3,4-dinitrobenzyl chloride it is 1.1 x 10⁻⁸ s⁻¹. nih.gov